An In-depth Technical Guide to s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
An In-depth Technical Guide to s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
This guide provides a comprehensive technical overview of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, synthesis, characterization, and known biological activities, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Fused Heterocycle
s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, belongs to the family of fused pyrimidines, a class of compounds that has garnered considerable attention in the past decade due to their remarkable pharmacological properties.[1] The fusion of a 1,2,4-triazole ring with a pyrimidine ring creates the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which is thermodynamically stable and a recurring motif in many biologically active molecules.[1] This core structure is a key building block in the development of novel therapeutic agents, with applications ranging from antimicrobial to anticancer and antiviral drugs.[1][2][3] The presence of an amino group at the 7-position and a carbonyl group at the 5-position of this scaffold are critical for its chemical reactivity and biological interactions.[4] This guide aims to provide a detailed exploration of this molecule, from its fundamental properties to its potential therapeutic applications.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is essential for its effective application in research and development.
Molecular Structure:
The core of the molecule is a bicyclic system formed by the fusion of a triazole and a pyrimidine ring.[4] An amino group is attached at the 7-position, and a carbonyl group is present at the 5-position of the pyrimidine ring.
Table 1: Chemical and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅N₅O | [5][6] |
| Molecular Weight | 151.1261 g/mol | [5] |
| CAS Registry Number | 35186-69-7 | [5] |
| IUPAC Name | 7-amino-[1][4][5]triazolo[1,5-a]pyrimidin-5(4H)-one | |
| Synonyms | 7-amino-s-triazolo(1,5-a)pyrimidin-5(4H)-one, 4,5-dihydro-7-amino-5-oxo-s-triazolo(1,5-a)pyrimidine | [4][5] |
| InChI | InChI=1S/C5H5N5O/c6-3-1-4(11)9-5-7-2-8-10(3)5/h1-2H,6H2,(H,7,8,9,11) | [5] |
| InChIKey | JIXZXRNBZVMIQJ-UHFFFAOYSA-N | [5] |
| SMILES | c1c(N)n2c([nH]cn2)nc1=O | [6] |
Synthesis and Purification
The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of a 3-amino-1,2,4-triazole with a β-ketoester or a similar 1,3-dicarbonyl compound. This approach offers a versatile route to a variety of substituted derivatives.
General Synthetic Protocol
A common and effective method for the synthesis of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- involves the reaction of 3-amino-1,2,4-triazole with a suitable β-ketoester, such as ethyl acetoacetate, often in the presence of an acid or base catalyst. The reaction proceeds through an initial condensation followed by an intramolecular cyclization.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-1,2,4-triazole in a suitable solvent, such as ethanol or acetic acid.
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Reagent Addition: Add an equimolar amount of ethyl acetoacetate to the solution.
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Catalysis: Introduce a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine) to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
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Purification: Collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials, and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure compound.
Synthesis Workflow Diagram```dot
Caption: A generalized mechanism of action for a bioactive triazolopyrimidine derivative.
Handling, Storage, and Safety
As with any chemical compound, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the substance.
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
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Safety: While specific toxicity data for this compound may be limited, it is prudent to handle it with the care afforded to all novel chemical entities. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is a versatile heterocyclic compound with a molecular architecture that is highly amenable to chemical modification. Its fused ring system provides a rigid scaffold that is attractive for the design of targeted therapeutics. The presence of key functional groups, such as the 7-amino and 5-oxo moieties, offers opportunities for establishing specific interactions with biological macromolecules. The continued exploration of this and related triazolopyrimidine derivatives holds significant promise for the discovery of new and effective drugs to address a range of diseases.
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